Chlorovinylsilane

Description

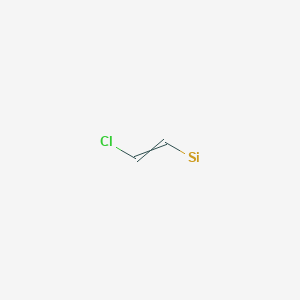

Chlorovinylsilane, specifically trithis compound (CAS 75-94-5), is an organosilicon compound characterized by a silicon atom bonded to three chlorine atoms and a vinyl group (CH₂=CH–). Its molecular formula is C₂H₃Cl₃Si, with a molecular weight of 161.44 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, Si=28.09). This compound is highly reactive due to the electron-withdrawing chlorine substituents, making it a key intermediate in synthesizing silicone polymers and functionalized silanes .

Safety data indicate that trithis compound requires careful handling; its safety data sheet (SDS) emphasizes consultation with a physician upon exposure and notes its classification under the European Inventory of Existing Commercial Chemical Substances (EINECS) .

Properties

Molecular Formula |

C2H2ClSi |

|---|---|

Molecular Weight |

89.57 g/mol |

InChI |

InChI=1S/C2H2ClSi/c3-1-2-4/h1-2H |

InChI Key |

UJCLFVWIHMQGJN-UHFFFAOYSA-N |

Canonical SMILES |

C(=CCl)[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloroethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of acetylene with chlorosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and proceeds under mild conditions to yield (2-Chloroethenyl)silane .

Another method involves the reaction of vinylmagnesium bromide with chlorosilane. This Grignard reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

On an industrial scale, (2-Chloroethenyl)silane is produced using continuous flow processes that ensure high efficiency and yield. The process involves the catalytic addition of chlorosilane to acetylene in a controlled environment, often using a fixed-bed reactor. This method allows for the large-scale production of (2-Chloroethenyl)silane with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Polymerization: (2-Chloroethenyl)silane can undergo polymerization to form polysiloxanes, which are valuable materials in the production of silicones.

Common Reagents and Conditions

Common reagents used in the reactions of (2-Chloroethenyl)silane include:

Grignard Reagents: For substitution reactions.

Electrophiles: Such as halogens and acids for addition reactions.

Catalysts: Platinum-based catalysts for hydrosilylation reactions.

Major Products Formed

The major products formed from the reactions of (2-Chloroethenyl)silane include various organosilicon compounds, such as alkoxysilanes, aminosilanes, and polysiloxanes .

Scientific Research Applications

(2-Chloroethenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloroethenyl)silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being less electronegative, can stabilize positive charges through hyperconjugation, making the compound highly reactive in electrophilic addition reactions . The vinyl group allows for polymerization and addition reactions, while the chlorine atom can be substituted with various nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorosilanes

Chlorodimethylvinylsilane (CAS 1719-58-0)

- Molecular Formula : C₄H₉ClSi

- Molecular Weight : 120.65 g/mol

- Structure : A silicon atom bonded to two methyl groups (–CH₃), one chlorine atom, and a vinyl group.

- Key Differences :

- Reactivity : The presence of methyl groups reduces electrophilicity compared to trichlorovinylsilane, making it less prone to hydrolysis.

- Applications : Primarily used as a crosslinking agent in silicone rubber production due to its balanced reactivity .

- Safety : Classified under EINECS 217-007-1, with hazards including skin corrosion and serious eye damage .

(Chloromethyl)trichlorosilane (CAS not explicitly provided)

- Molecular Formula : CH₂ClSiCl₃ (C₁H₂Cl₄Si)

- Molecular Weight : 183.89 g/mol

- Structure : A silicon atom bonded to three chlorine atoms and a chloromethyl group (–CH₂Cl).

- Key Differences :

Trichlorononylsilane (CAS 5283-67-0)

- Molecular Formula : C₉H₁₉Cl₃Si

- Molecular Weight : 261.44 g/mol

- Structure: A silicon atom bonded to three chlorine atoms and a nonyl group (–C₉H₁₉).

- Key Differences: Hydrophobicity: The long alkyl chain enhances hydrophobicity, making it suitable for water-repellent coatings. Reactivity: Reduced reactivity compared to trithis compound due to steric hindrance from the nonyl group .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| Trithis compound | C₂H₃Cl₃Si | 161.44 | 75-94-5 | 3 Cl, 1 vinyl | Silicone polymers, intermediates |

| Chlorodimethylvinylsilane | C₄H₉ClSi | 120.65 | 1719-58-0 | 2 CH₃, 1 Cl, 1 vinyl | Crosslinking agents |

| (Chloromethyl)trichlorosilane | C₁H₂Cl₄Si | 183.89 | - | 3 Cl, 1 CH₂Cl | Surface functionalization |

| Trichlorononylsilane | C₉H₁₉Cl₃Si | 261.44 | 5283-67-0 | 3 Cl, 1 nonyl | Hydrophobic coatings |

Reactivity and Stability

- Trithis compound: Highly reactive due to three electron-withdrawing Cl atoms, undergoing rapid hydrolysis to form silanols. This property is exploited in creating hydrophilic silicone surfaces .

- Chlorodimethylvinylsilane : Methyl groups donate electron density to silicon, slowing hydrolysis. This controlled reactivity is ideal for industrial processes requiring gradual crosslinking .

- Trichlorononylsilane: The nonyl group provides steric protection, reducing moisture sensitivity and enabling stable storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.